[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine
Overview
Description
“[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” is a chemical compound with the molecular formula C6H10N2OS1. However, there is limited information available about this specific compound. A similar compound, “{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, has a molecular weight of 245.172.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine”. However, amines are generally synthesized through various methods such as reduction of nitro compounds, reductive amination of aldehydes and ketones, and amide reduction3.Molecular Structure Analysis
The molecular structure of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” is not explicitly available. However, the InChI code for a similar compound, “{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, is 1S/C7H12N2OS.2ClH/c1-5-6(3-8)11-7(9-5)4-10-2;;/h3-4,8H2,1-2H3;2*1H2.Chemical Reactions Analysis
Specific chemical reactions involving “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” are not explicitly available. However, a similar compound, “{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, is known to be a solid at room temperature2.Scientific Research Applications
Antitumor and Anticancer Activity
- A study by Károlyi et al. (2012) described the synthesis of functionalized methanamines, including derivatives containing "[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine". These compounds showed in vitro antitumor activity against various human cancer cell lines, indicating their potential as antitumor agents (Károlyi et al., 2012).
Antimicrobial Properties
- Research by Thomas et al. (2010) involved the synthesis of "[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives". These compounds exhibited moderate to very good antibacterial and antifungal activities against pathogenic strains, highlighting their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Anticonvulsant Agents
- A study by Pandey and Srivastava (2011) focused on synthesizing novel Schiff bases of 3-aminomethyl pyridine, demonstrating their potential as anticonvulsant agents. Some compounds in this series showed significant seizures protection in various models, indicating their application in treating convulsive disorders (Pandey & Srivastava, 2011).
Cardioprotective and Antihypertensive Effects
- Drapak et al. (2019) synthesized 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, showing potential as antihypertensive and cardioprotective drugs. This research highlighted the effectiveness of these compounds in influencing the cardiovascular system (Drapak et al., 2019).
Enzyme Inhibition
- Bird et al. (1991) investigated (methoxyalkyl)thiazoles as novel inhibitors of 5-lipoxygenase (5-LPO), which are neither redox agents nor iron chelators. These compounds showed high enantioselectivity and potency, indicating their utility in enzyme inhibition research (Bird et al., 1991).
Safety And Hazards
Specific safety and hazard information for “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” is not available in the retrieved data.
Future Directions
The future directions for the use and study of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” are not available in the retrieved data.
Please note that this information is based on the available data and there might be more comprehensive data in scientific literature or databases not accessed in this search.
properties
IUPAC Name |
[2-(methoxymethyl)-1,3-thiazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMGHENQFGMTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine | |
CAS RN |
1083299-58-4 | |
Record name | [2-(methoxymethyl)-1,3-thiazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.